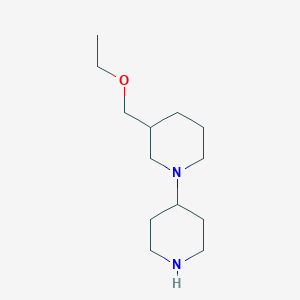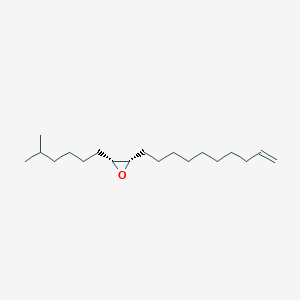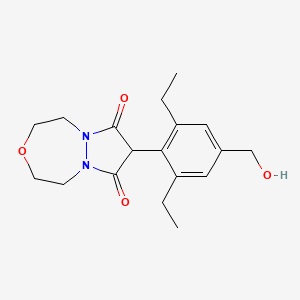
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C15H15NO5. This compound is known for its unique structure, which includes a nitrophenyl group and a cyclohexene ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate typically involves the reaction of methyl acetoacetate with 3-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
科学的研究の応用
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-methyl-6-(4-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2-methyl-6-(2-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
- Ethyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
Methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate is unique due to the position of the nitrophenyl group, which influences its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers and analogs.
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28 g/mol |
IUPAC名 |
methyl 2-methyl-6-(3-nitrophenyl)-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9-6-12(17)8-13(14(9)15(18)21-2)10-4-3-5-11(7-10)16(19)20/h3-7,13-14H,8H2,1-2H3 |
InChIキー |
DRIQTXKHWGPNKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)CC(C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(4,6-dimethyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B13404741.png)

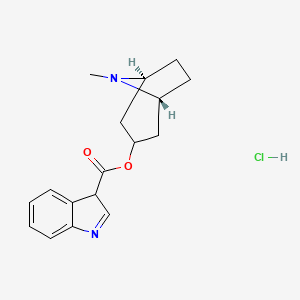
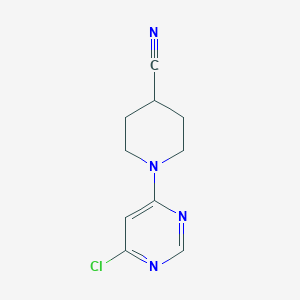
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)


